N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of an ethynyl group attached to a phenyl ring and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Benzamide Structure: The benzamide structure can be synthesized by reacting an amine with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions followed by amide formation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethynylphenyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.
N-(4-ethynylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide is unique due to the presence of both an ethynyl group and a trifluoromethyl group, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c1-2-11-6-8-14(9-7-11)20-15(21)12-4-3-5-13(10-12)16(17,18)19/h1,3-10H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINJEOVJEONGEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.